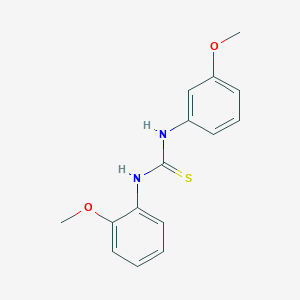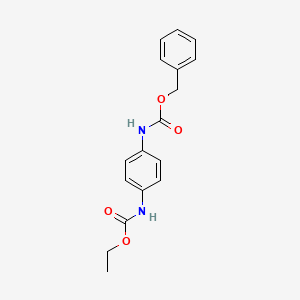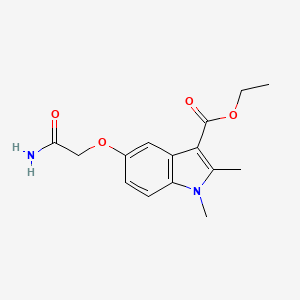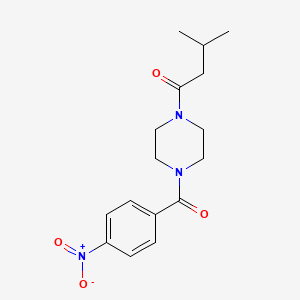
N-(2-methoxyphenyl)-N'-(3-methoxyphenyl)thiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-methoxyphenyl)-N'-(3-methoxyphenyl)thiourea, also known as MMPT, is a chemical compound that has been extensively studied for its potential applications in scientific research. MMPT belongs to the class of thiourea compounds, which are known for their diverse biological activities.
Applications De Recherche Scientifique
N-(2-methoxyphenyl)-N'-(3-methoxyphenyl)thiourea has been extensively studied for its potential applications in scientific research, particularly in the field of cancer research. This compound has been shown to inhibit the growth of various cancer cell lines, including breast, lung, colon, and prostate cancer cells. This compound has also been shown to induce apoptosis, a process of programmed cell death, in cancer cells.
Mécanisme D'action
The mechanism of action of N-(2-methoxyphenyl)-N'-(3-methoxyphenyl)thiourea is not fully understood, but it is believed to involve the inhibition of tubulin polymerization, which is essential for cell division. This compound has also been shown to disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the inhibition of angiogenesis, the process of forming new blood vessels. This compound has also been shown to inhibit the activity of various enzymes, including protein kinase C and topoisomerase II.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using N-(2-methoxyphenyl)-N'-(3-methoxyphenyl)thiourea in lab experiments is its high potency and selectivity towards cancer cells. This compound has also been shown to have low toxicity towards normal cells, making it a promising candidate for cancer therapy. However, one of the limitations of using this compound in lab experiments is its low solubility in water, which can make it difficult to use in certain assays.
Orientations Futures
There are several future directions for the study of N-(2-methoxyphenyl)-N'-(3-methoxyphenyl)thiourea. One direction is to investigate the potential of this compound as a therapeutic agent for cancer. Another direction is to explore the use of this compound in combination with other anticancer agents to enhance its efficacy. Additionally, the mechanism of action of this compound needs to be further elucidated to fully understand its potential applications in scientific research.
Conclusion:
In conclusion, this compound is a promising compound that has potential applications in scientific research, particularly in the field of cancer research. This compound has been shown to inhibit the growth of various cancer cell lines, induce apoptosis, and inhibit angiogenesis. While there are limitations to using this compound in lab experiments, its high potency and selectivity towards cancer cells make it a promising candidate for cancer therapy. Further research is needed to fully understand the potential applications of this compound in scientific research.
Méthodes De Synthèse
N-(2-methoxyphenyl)-N'-(3-methoxyphenyl)thiourea can be synthesized by reacting 2-methoxyaniline and 3-methoxyaniline with thiophosgene in the presence of a base. The reaction yields this compound as a white crystalline solid with a melting point of 178-180°C. The purity of this compound can be confirmed by various analytical techniques such as NMR, IR, and mass spectrometry.
Propriétés
IUPAC Name |
1-(2-methoxyphenyl)-3-(3-methoxyphenyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O2S/c1-18-12-7-5-6-11(10-12)16-15(20)17-13-8-3-4-9-14(13)19-2/h3-10H,1-2H3,(H2,16,17,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDTXTIFHKHUUBM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=S)NC2=CC=CC=C2OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N'-({[3-(2-chlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}oxy)-3,4-dimethoxybenzenecarboximidamide](/img/structure/B5704251.png)




![methyl 4-[2-(1H-1,2,3-benzotriazol-1-ylacetyl)carbonohydrazonoyl]benzoate](/img/structure/B5704286.png)


![3-chloro-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylbenzamide](/img/structure/B5704301.png)



